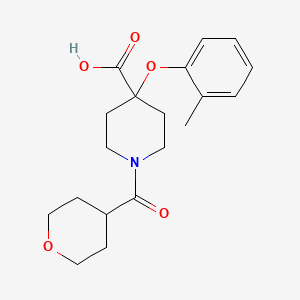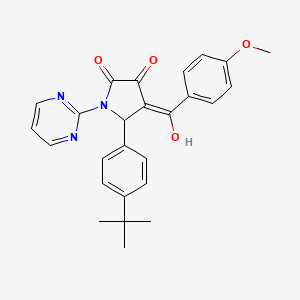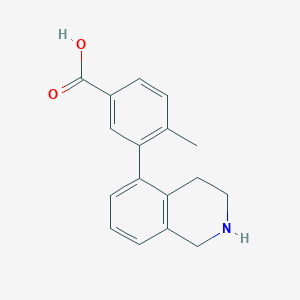![molecular formula C21H22N2O4 B5464753 N-[2-(benzoylamino)-3-phenylacryloyl]valine](/img/structure/B5464753.png)
N-[2-(benzoylamino)-3-phenylacryloyl]valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzoylamino)-3-phenylacryloyl]valine, also known as BAPV, is a synthetic peptide that has been studied for its potential use in scientific research. This peptide has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the fields of biochemistry and pharmacology.
作用機序
N-[2-(benzoylamino)-3-phenylacryloyl]valine inhibits the interaction between the proteins p53 and MDM2 by binding to the hydrophobic pocket on the surface of MDM2. This prevents MDM2 from binding to p53 and targeting it for degradation. As a result, p53 levels increase, leading to the activation of downstream pathways that regulate cell growth and division. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In addition to inhibiting the interaction between p53 and MDM2, this compound has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-[2-(benzoylamino)-3-phenylacryloyl]valine in lab experiments is its specificity for the p53-MDM2 interaction. This allows researchers to study the effects of inhibiting this interaction without affecting other pathways. This compound is also relatively easy to synthesize using SPPS techniques. One limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are many future directions for research on N-[2-(benzoylamino)-3-phenylacryloyl]valine. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of this compound in vivo, to better understand its effects in living organisms. This compound could also be studied for its potential use in combination with other cancer therapies, to enhance their efficacy. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as inflammatory disorders.
合成法
N-[2-(benzoylamino)-3-phenylacryloyl]valine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain. The synthesis of this compound involves the addition of the amino acids valine, phenylalanine, and benzoylalanine in a specific order. The final product is a peptide with a molecular weight of 429.5 g/mol.
科学的研究の応用
N-[2-(benzoylamino)-3-phenylacryloyl]valine has been studied for its potential use in scientific research. One of the primary applications of this compound is in the study of protein-protein interactions. This compound has been found to inhibit the interaction between the proteins p53 and MDM2, which is important for the regulation of cell growth and division. This compound has also been studied for its potential use in the treatment of cancer. In preclinical studies, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
2-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)18(21(26)27)23-20(25)17(13-15-9-5-3-6-10-15)22-19(24)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,22,24)(H,23,25)(H,26,27)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODHKQUGRPVOKE-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-(5,6-dimethylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5464700.png)
![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5464701.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5464707.png)

![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5464720.png)

![(4aS*,8aR*)-6-[(5-chloro-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464730.png)
![4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5464739.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5464763.png)

![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)